molecular formula C11H14Cl2N2 B1417208 (2-Methylquinolin-4-yl)methanamine dihydrochloride CAS No. 1171865-21-6

(2-Methylquinolin-4-yl)methanamine dihydrochloride

Cat. No. B1417208
M. Wt: 245.14 g/mol
InChI Key: AVAORVCXKGFCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methylquinolin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1171865-21-6 . It has a molecular weight of 245.15 and its IUPAC name is (2-methyl-4-quinolinyl)methanamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 294-295°C . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Antimicrobial Activities

A series of derivatives of (2-Methylquinolin-4-yl)methanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activities. Thomas et al. (2010) reported that a new series of methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Application in Chemical Reactions

(2-Methylquinolin-4-yl)methanamine dihydrochloride has been used in various chemical reactions. For example, Karabuğa et al. (2015) synthesized a quinazoline-based ruthenium complex, which was used as a catalyst in transfer hydrogenation reactions, showing excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Palladium-Catalyzed Nitration

In another application, Zhang et al. (2015) developed a palladium-catalyzed nitration of 8-methylquinolines using (2-Methylquinolin-4-yl)methanamine dihydrochloride derivatives, which could be selectively reduced to methanamines, indicating a potential application in organic synthesis (Zhang, Ren, Zhang, & Liu, 2015).

Antitumor Activity

A study by Károlyi et al. (2012) explored the antitumor activity of functionalized methanamines derived from (2-Methylquinolin-4-yl)methanamine dihydrochloride. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

Water Oxidation by Mononuclear Ruthenium Complex

Vennampalli et al. (2014) synthesized a mononuclear ruthenium complex using a derivative of (2-Methylquinolin-4-yl)methanamine dihydrochloride, demonstrating its application in the oxidation of water, which is relevant in energy-related research (Vennampalli, Liang, Webster, & Zhao, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAORVCXKGFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylquinolin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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